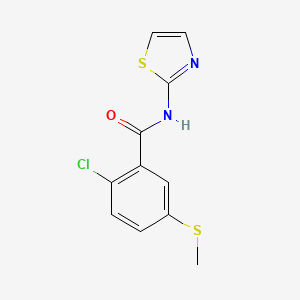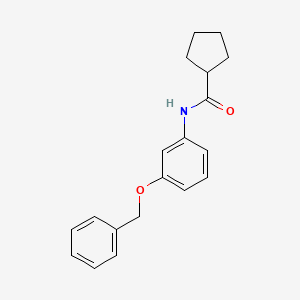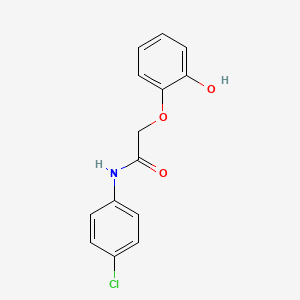
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Vue d'ensemble
Description
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a thiazole derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which may contribute to its anticancer and anti-inflammatory properties. It has also been found to disrupt the cell membrane of certain bacteria, which may contribute to its antibacterial properties.
Biochemical and Physiological Effects
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide has several biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory markers in animal models, indicating its potential anti-inflammatory properties. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential anticancer properties. The compound has also been found to inhibit the growth of certain bacteria, indicating its potential antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its potential to inhibit the growth of cancer cells, making it a promising candidate for further anticancer research. Additionally, its potential anti-inflammatory and antibacterial properties make it a versatile compound for various research applications. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development.
Orientations Futures
There are several future directions for research on 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide. One direction is further research into its mechanism of action, which may provide insight into its potential applications. Additionally, further research into its anticancer, anti-inflammatory, and antibacterial properties may lead to the development of new treatments for various diseases. Another direction is the synthesis of analogs of this compound, which may have improved properties and potential applications. Overall, 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide is a promising compound for various scientific research applications, and further research may lead to its development as a new treatment for various diseases.
Méthodes De Synthèse
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods, including the reaction of 2-chloro-5-methylsulfanylbenzoic acid with thiosemicarbazide and phosphorus oxychloride. Another method involves the reaction of 2-chloro-5-methylsulfanylbenzoic acid with thiosemicarbazide in the presence of a catalyst such as zinc chloride. The synthesis of this compound has been reported in several scientific publications.
Applications De Recherche Scientifique
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide has been found to have several scientific research applications. It has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells. The compound has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as an antibacterial agent, as it has been found to inhibit the growth of certain bacteria.
Propriétés
IUPAC Name |
2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS2/c1-16-7-2-3-9(12)8(6-7)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDYJWYXHNYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330372 | |
| Record name | 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
303065-50-1 | |
| Record name | 2-chloro-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B7580600.png)
![4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580604.png)
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)

![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)
![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)

![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)



![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)